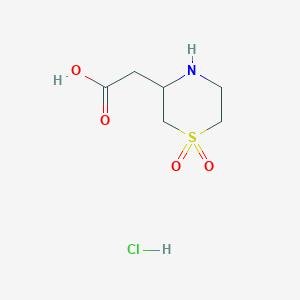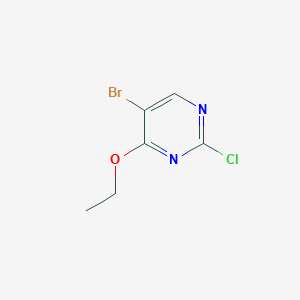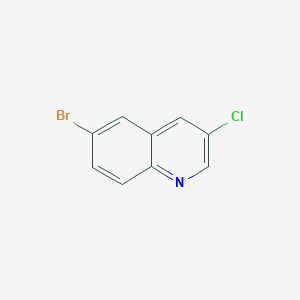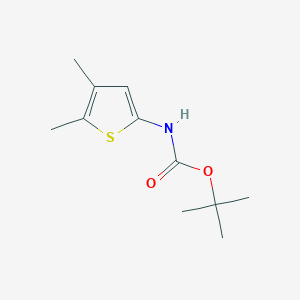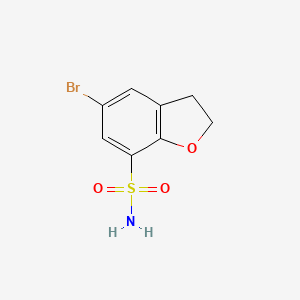
5-Brom-2,3-dihydro-1-benzofuran-7-sulfonamid
Übersicht
Beschreibung
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a bromine atom and a sulfonamide group in the structure of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide enhances its potential for various chemical reactions and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound exhibits potential as an antimicrobial and anticancer agent. Its derivatives have shown significant inhibitory effects on the growth of various cancer cell lines and pathogenic microorganisms .
Industry: In the pharmaceutical industry, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is used in the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a valuable intermediate in drug discovery and development .
Wirkmechanismus
Target of Action
It’s worth noting that benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, which can be crucial in regulating metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide binds to specific proteins, altering their conformation and function. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can either promote or inhibit cell growth. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can activate certain enzymes by inducing conformational changes that enhance their activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism. The compound interacts with enzymes such as ribonucleotide reductase and thymidylate synthase, which are crucial for DNA synthesis and repair. Additionally, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide affects metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to the nucleus, where it influences gene expression by interacting with DNA and transcription factors. The localization of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves the bromination of 2,3-dihydro-1-benzofuran followed by sulfonamide formation. One common method includes the following steps:
Bromination: 2,3-dihydro-1-benzofuran is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Sulfonamide Formation: The brominated intermediate is then treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide group at the 7-position.
Industrial Production Methods: Industrial production of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
- Substituted benzofuran derivatives with various functional groups.
- Oxidized benzofuran compounds with enhanced biological activities.
- Reduced amine derivatives with potential applications in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide: Similar structure with a chlorine atom instead of bromine.
5-Bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure with a carboxylic acid group instead of sulfonamide.
Uniqueness: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSHLZWEWQVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20755585 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89819-41-0 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


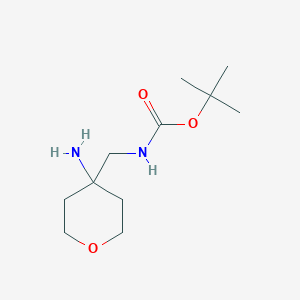
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
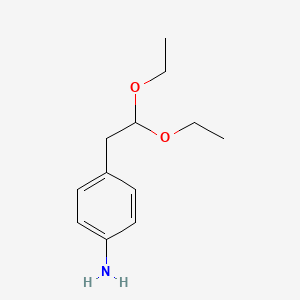
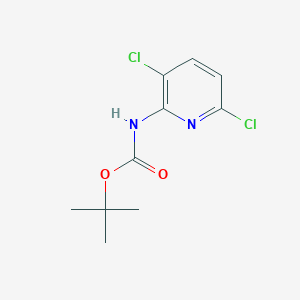
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
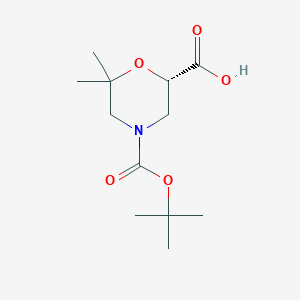
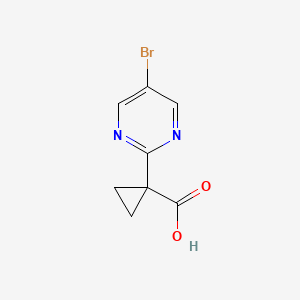
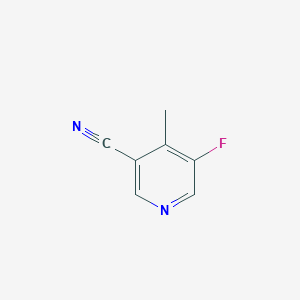
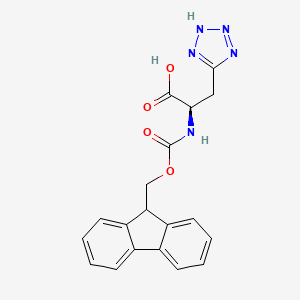
![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
